An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxy-6-methylnicotinic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxy-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2,4-Dihydroxy-6-methylnicotinic acid, systematically named 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural resemblance to endogenous nicotinic acid metabolites, coupled with the presence of multiple functional groups—a carboxylic acid, a methyl group, and two hydroxyl groups on a pyridinone core—renders it a versatile scaffold for the synthesis of novel therapeutic agents. The compound's biological activity is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical properties of 2,4-dihydroxy-6-methylnicotinic acid, offering both established data and field-proven experimental methodologies for their determination.
I. Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. 2,4-Dihydroxy-6-methylnicotinic acid is a heterocyclic compound with the molecular formula C₇H₇NO₄ and a molecular weight of approximately 169.13 g/mol .[1]
Table 1: Core Identification Parameters
| Parameter | Value | Source |
| IUPAC Name | 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | PubChem[1] |
| Molecular Formula | C₇H₇NO₄ | PubChem[1] |
| Molecular Weight | 169.13 g/mol | PubChem[1] |
| CAS Number | 846557-80-0 | PubChem[1] |
| PubChem CID | 54715445 | PubChem[1][2] |
The structural arrangement of 2,4-dihydroxy-6-methylnicotinic acid, featuring both hydrogen bond donors and acceptors, predisposes it to tautomerism. The pyridinone ring can exist in several tautomeric forms, which can significantly influence its reactivity and biological interactions. Understanding this tautomeric equilibrium is critical for predicting its behavior in different chemical and biological environments.
Caption: Tautomeric equilibrium of the title compound.
II. Physicochemical Properties: Data and Experimental Determination
A thorough understanding of the physicochemical properties is paramount for any research or development involving a chemical compound. While experimental data for 2,4-dihydroxy-6-methylnicotinic acid is not extensively published, this section provides available data, comparative values from structurally similar compounds, and detailed protocols for their experimental determination.
A. Melting Point
Experimental Protocol: Capillary Melting Point Determination
This method relies on the visual observation of the phase transition from solid to liquid.
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.
B. Solubility
Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. The presence of a carboxylic acid and two hydroxyl groups suggests that 2,4-dihydroxy-6-methylnicotinic acid will exhibit pH-dependent aqueous solubility and solubility in polar organic solvents. The ethyl ester derivative is known to be soluble in methanol.
Experimental Protocol: Equilibrium Solubility Determination
This method determines the concentration of a saturated solution at a specific temperature.
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Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).
-
Quantification: The clear, saturated supernatant is accurately diluted with an appropriate solvent.
-
Analysis: The concentration of the compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The original concentration in the saturated solution is calculated, accounting for the dilution factor, to give the equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
C. Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 2,4-dihydroxy-6-methylnicotinic acid, the pKa values of the carboxylic acid and the hydroxyl groups will dictate its ionization state at different physiological pH values, which in turn affects its solubility, membrane permeability, and receptor binding. While an experimental pKa for the acid is not available, the predicted pKa for the methyl ester derivative is 4.50±1.00, suggesting the carboxylic acid is a moderately strong acid. The pKa values for pyridine-2,3-dicarboxylic acid have been reported as pKa1 ≈ 2.43 and pKa2 ≈ 4.76.[3]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
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Sample Preparation: A solution of the compound is prepared in deionized water or a suitable co-solvent with a known ionic strength (e.g., maintained with 0.15 M KCl).[4] The solution is purged with nitrogen to remove dissolved carbon dioxide.[4]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl).[4]
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point. For polyprotic acids, multiple inflection points will be observed.
Caption: Workflow for pKa Determination via Potentiometric Titration.
III. Spectroscopic Properties
Spectroscopic analysis provides invaluable information about the molecular structure and electronic properties of a compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic proton on the pyridine ring, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridinone ring and the carboxylic acid group.
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¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the pyridinone ring, the methyl carbon, and the four sp² hybridized carbons of the pyridine ring.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.[5]
-
Filtration: Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[6][7]
-
Analysis: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2,4-dihydroxy-6-methylnicotinic acid, the FTIR spectrum is expected to show:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8]
-
A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
A C=O stretching band for the pyridinone ring, likely around 1650 cm⁻¹.
-
O-H stretching bands for the phenolic hydroxyl groups.
-
C-H stretching bands for the methyl group and the aromatic ring.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[9]
-
Pellet Formation: Transfer the mixture to a die and press it under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[10]
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
C. UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as the pyridinone ring in 2,4-dihydroxy-6-methylnicotinic acid, are expected to exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, water).
-
Analysis: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.[11]
-
Data Interpretation: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
IV. Conclusion
The physicochemical properties of 2,4-dihydroxy-6-methylnicotinic acid are fundamental to its potential as a scaffold in drug discovery and development. While a complete experimental dataset is not yet available in the public domain, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can obtain reliable data to inform synthesis, formulation, and biological evaluation efforts. The interplay of its acidic and basic functionalities, hydrogen bonding capabilities, and aromatic nature makes 2,4-dihydroxy-6-methylnicotinic acid a compound of considerable scientific interest, warranting further investigation into its physicochemical and biological profile.
V. References
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Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
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European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
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Jahan, R., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
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Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
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Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
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PubChem. (n.d.). 2,4-Dihydroxy-6-methylnicotinic acid. (CID 54715445).
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PubChem. (n.d.). 2,4-dihydroxy-6-methylnicotinic acid (C7H7NO4). PubChemLite.
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ResearchGate. (n.d.). The C=O Bond, Part III: Carboxylic Acids.
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Shimadzu. (n.d.). KBr Pellet Method.
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University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
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University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
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University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
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Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.
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Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
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Bellevue College. (n.d.). Experiment 2 # Solubility 13.
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BenchChem. (n.d.). solubility and pKa of 5-Hydroxypyrazine-2- carboxylic acid.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
-
Jinjing Chemical. (2025, May 30). What is the pKa value of Pyridine-2,3-dicarboxylic Acid?.
-
NIH. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
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ResearchGate. (n.d.). Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines.
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
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The Royal Society of Chemistry. (n.d.). Supporting Information.
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Digital Commons @ Cal Poly. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil.
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